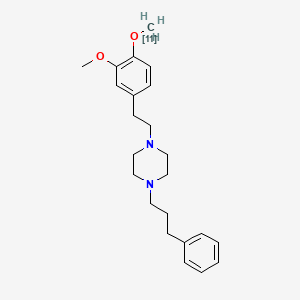
Cutamesine C-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cutamesine C-11, also known as this compound, is a chemical compound with the molecular formula C23H32N2O2 and a molecular weight of 367.5131 g/mol . It is a radiolabeled version of SA-4503, a sigma-1 receptor agonist. Sigma-1 receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and neuroprotection .
Métodos De Preparación
The synthesis of Cutamesine C-11 involves the incorporation of a radioactive isotope, typically carbon-11, into the molecular structure of SA-4503. The synthetic route generally includes the following steps:
Synthesis of the precursor molecule: The precursor molecule, SA-4503, is synthesized through a series of organic reactions involving the formation of the piperazine ring and the attachment of the phenyl and methoxy groups.
Radiolabeling: The precursor is then subjected to radiolabeling with carbon-11, a positron-emitting isotope.
Análisis De Reacciones Químicas
Cutamesine C-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially affecting its interaction with sigma-1 receptors.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cutamesine C-11 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a radiolabeled tracer in positron emission tomography (PET) imaging studies to investigate the distribution and density of sigma-1 receptors in various tissues.
Biology: The compound helps in studying the role of sigma-1 receptors in cellular processes, including neuroprotection, modulation of ion channels, and neurotransmitter release.
Medicine: this compound is used in preclinical and clinical research to explore the potential therapeutic applications of sigma-1 receptor agonists in treating neurodegenerative diseases, psychiatric disorders, and pain management.
Mecanismo De Acción
Cutamesine C-11 exerts its effects by binding to sigma-1 receptors, which are located in the endoplasmic reticulum membrane. Upon binding, the compound modulates the activity of various ion channels, including calcium and potassium channels, and influences the release of neurotransmitters such as dopamine, serotonin, and glutamate. This modulation leads to neuroprotective effects, reduction of oxidative stress, and regulation of cellular homeostasis .
Comparación Con Compuestos Similares
Cutamesine C-11 is unique due to its radiolabeled nature, which allows for non-invasive imaging studies using PET. Similar compounds include:
SA-4503: The non-radiolabeled version of this compound, which also acts as a sigma-1 receptor agonist.
PRE-084: Another sigma-1 receptor agonist with similar pharmacological properties but different chemical structure.
BD1063: A sigma-1 receptor antagonist used in research to study the effects of sigma-1 receptor inhibition.
This compound stands out due to its application in imaging studies, providing valuable insights into the distribution and function of sigma-1 receptors in vivo.
Propiedades
Fórmula molecular |
C23H32N2O2 |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
1-[2-(3-methoxy-4-(111C)methoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C23H32N2O2/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3/i1-1 |
Clave InChI |
UVSWWUWQVAQPJR-BJUDXGSMSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)O[11CH3] |
SMILES canónico |
COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC |
Sinónimos |
(11C)SA4503 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride cutamesine SA 4503 SA-4503 SA4503 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















